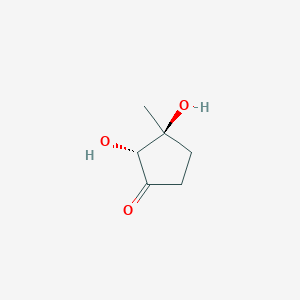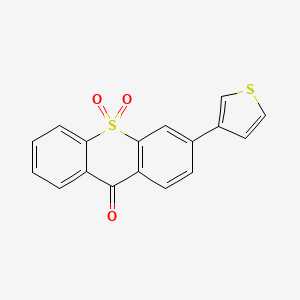
Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate is an organic compound with a complex structure characterized by multiple double and triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with methyl iodide, followed by a series of elimination and addition reactions to introduce the necessary double and triple bonds. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds to double bonds or single bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, alcohols, sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Amides, esters
Applications De Recherche Scientifique
Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate involves its interaction with specific molecular targets and pathways. The compound’s multiple double and triple bonds allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, affecting their function and leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-methyl-7-phenylhepta-2,4-dien-6-ynoate
- 5-phenylhepta-2,4-dien-6-ynal
- Methyl 2-methyl-7-phenylhepta-2,4,6-trienoate
Uniqueness
Methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate is unique due to its specific arrangement of double and triple bonds, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
919090-55-4 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
methyl 3-methyl-7-phenylhepta-2,4-dien-6-ynoate |
InChI |
InChI=1S/C15H14O2/c1-13(12-15(16)17-2)8-6-7-11-14-9-4-3-5-10-14/h3-6,8-10,12H,1-2H3 |
Clé InChI |
MBYSEWVXMAFYMY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)OC)C=CC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)

![Imidazolidinetrione, bis[(nitrooxy)methyl]-](/img/structure/B14197004.png)
![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)
amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)
![1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14197026.png)
![2,5-Diamino-4-phenylthieno[2,3-b]pyridine-3,6-dicarbonitrile](/img/structure/B14197028.png)



![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)

